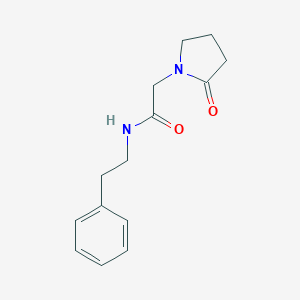![molecular formula C15H14N2O2 B186991 N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide CAS No. 19930-37-1](/img/structure/B186991.png)
N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide, also known as HABA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HABA is a derivative of salicylic acid and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Activities
- Schiff base ligands derived from acetylacetone, salicylaldehyde, and sulfonamides, including N-({4-[(E)-(2-hydroxybenzylidene)amino]phenyl}sulfonyle)acetamide, have shown promising antibacterial activities, particularly when synthesized into copper(II) complexes (Salehi et al., 2016).
- Rhodanine-3-acetic acid derivatives, including N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide, demonstrated significant antimicrobial activities against a range of bacteria and mycobacteria, with notable effectiveness against Mycobacterium tuberculosis (Krátký, Vinšová, & Stolaříková, 2017).
Anti-inflammatory and Antioxidant Properties
- The compound N-(2-hydroxy phenyl)acetamide has been studied for its anti-arthritic and anti-inflammatory properties in animal models, showing a significant reduction in inflammation-related cytokines and reactive oxygen species (Jawed, Shah, Jamall, & Simjee, 2010).
- Pyrazole-acetamide derivatives, including N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, have exhibited antioxidant activities, highlighting their potential in oxidative stress-related conditions (Chkirate et al., 2019).
Synthesis and Characterization
- Studies have explored the synthesis and characterization of various derivatives of N-(2-Hydroxyphenyl)acetamide for potential applications in natural synthesis and drug development, focusing on their molecular structures and reaction mechanisms (Magadum & Yadav, 2018).
- Research on crystal and molecular structures of related compounds, such as N-(5-Chloro-2-hydroxy-phenyl)-acetamide, provides insights into their molecular interactions and potential applications in materials science and drug design (Chi et al., 2018).
Anticancer Potential
- Some derivatives of N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide have been synthesized and evaluated for their anticancer activity, with certain compounds showing significant inhibitory effects against various cancer cell lines (Karaburun et al., 2018).
Eigenschaften
CAS-Nummer |
19930-37-1 |
|---|---|
Produktname |
N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide |
Molekularformel |
C15H14N2O2 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
N-[4-[(2-hydroxyphenyl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C15H14N2O2/c1-11(18)17-14-8-6-13(7-9-14)16-10-12-4-2-3-5-15(12)19/h2-10,19H,1H3,(H,17,18) |
InChI-Schlüssel |
XHHFJNGZHBMTKR-ZRDIBKRKSA-N |
Isomerische SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C/2\C=CC=CC2=O |
SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC=CC=C2O |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC=CC=C2O |
Andere CAS-Nummern |
19930-37-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide](/img/structure/B186908.png)







![2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]-](/img/structure/B186923.png)


![Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate](/img/structure/B186929.png)

